molecular formula C18H14N2O B5853823 2-(3-methoxyphenyl)-1H-perimidine

2-(3-methoxyphenyl)-1H-perimidine

Cat. No. B5853823
M. Wt: 274.3 g/mol
InChI Key: IXRWBODDMURTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-1H-perimidine, also known as MPP, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. MPP is a member of the perimidine family, which has been studied extensively due to its unique structural properties and potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-1H-perimidine is not yet fully understood, but it is believed to act on several cellular pathways involved in cell growth and survival. 2-(3-methoxyphenyl)-1H-perimidine has been shown to inhibit the activity of several enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. Additionally, 2-(3-methoxyphenyl)-1H-perimidine has been shown to modulate the activity of several signaling pathways involved in cell growth and survival, including the PI3K/AKT and MAPK pathways.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-1H-perimidine has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(3-methoxyphenyl)-1H-perimidine has been shown to inhibit cell growth and induce apoptosis, leading to a reduction in tumor size. Additionally, 2-(3-methoxyphenyl)-1H-perimidine has been shown to modulate the immune system and reduce inflammation, leading to a reduction in autoimmune symptoms. In animal studies, 2-(3-methoxyphenyl)-1H-perimidine has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-methoxyphenyl)-1H-perimidine for lab experiments is its potential for use as a tool compound. 2-(3-methoxyphenyl)-1H-perimidine has been shown to inhibit the activity of several enzymes involved in DNA synthesis and repair, making it a valuable tool for studying these pathways in vitro. Additionally, 2-(3-methoxyphenyl)-1H-perimidine has been shown to modulate the activity of several signaling pathways involved in cell growth and survival, making it a valuable tool for studying these pathways in vivo. However, one limitation of 2-(3-methoxyphenyl)-1H-perimidine for lab experiments is its complex synthesis method, which can make it challenging to obtain in large quantities.

Future Directions

There are several future directions for the study of 2-(3-methoxyphenyl)-1H-perimidine. One area of research is in the development of new cancer therapies. 2-(3-methoxyphenyl)-1H-perimidine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent. Additionally, 2-(3-methoxyphenyl)-1H-perimidine has been shown to modulate the immune system and reduce inflammation, making it a potential candidate for the treatment of autoimmune diseases. Another area of research is in the development of new tool compounds for studying cellular pathways involved in cell growth and survival. 2-(3-methoxyphenyl)-1H-perimidine has been shown to modulate several signaling pathways involved in these pathways, making it a valuable tool for further study. Finally, future research could focus on improving the synthesis method for 2-(3-methoxyphenyl)-1H-perimidine, making it more accessible for large-scale production.

Synthesis Methods

The synthesis of 2-(3-methoxyphenyl)-1H-perimidine is a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 2-aminopyridine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then subjected to various chemical reactions, including a ring-closing reaction, to produce the final product. The synthesis of 2-(3-methoxyphenyl)-1H-perimidine is a complex process that requires expertise in organic chemistry and can be challenging to scale up for large-scale production.

Scientific Research Applications

2-(3-methoxyphenyl)-1H-perimidine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. 2-(3-methoxyphenyl)-1H-perimidine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 2-(3-methoxyphenyl)-1H-perimidine has been studied for its potential to modulate the immune system and reduce inflammation, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

2-(3-methoxyphenyl)-1H-perimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c1-21-14-8-2-7-13(11-14)18-19-15-9-3-5-12-6-4-10-16(20-18)17(12)15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRWBODDMURTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-1H-perimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.